Tirotundin
Description
Tirotundin is a sesquiterpene lactone isolated from Tithonia diversifolia, a plant used in traditional Chinese medicine for treating diabetes and hepatitis . Structurally, it belongs to the germacranolide class of sesquiterpenes, characterized by a 10-membered ring fused to a lactone group . Its pharmacological activity stems from its dual agonism of peroxisome proliferator-activated receptors (PPARα and PPARγ), nuclear receptors critical for lipid metabolism and glucose homeostasis . This compound binds directly to the ligand-binding domain (LBD) of PPARγ with an IC50 of 27 μM, demonstrating higher potency than structurally related compounds like tagitinin A (IC50 = 55 μM) . Beyond its anti-diabetic effects, this compound exhibits leishmanicidal activity against Leishmania braziliensis promastigotes (LD50 = 1.5 µg/mL) but shows selectivity by sparing mammalian macrophages at therapeutic doses .
Properties
IUPAC Name |
(1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNXJLVNFOOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971809 | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-67-4 | |
| Record name | Tagitinin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirotundin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Selection and Pretreatment
Tirotundin is predominantly extracted from Tithonia diversifolia leaves, which are harvested, air-dried, and ground into a fine powder. Optimal collection periods (e.g., April for Nigerian varieties) and post-harvest drying conditions (25°C, 48 h) preserve sesquiterpene integrity.
Solvent Extraction
Crude extraction employs sequential solvent partitioning:
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Hexane : Removes non-polar contaminants (e.g., lipids).
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Ethyl Acetate (EA) : Selectively extracts sesquiterpene lactones, yielding 2.8% w/w crude EA extract.
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Methanol : Recovers polar residues but shows lower this compound content.
Protocol :
Chromatographic Purification
Column Chromatography (CC) :
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Stationary Phase : Silica gel (60–100 mesh).
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Fractions : TDE-11 (1.1 g) yields crystalline this compound after recrystallization in toluene.
High-Performance Liquid Chromatography (HPLC) :
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Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
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Mobile Phase : Isocratic H₂O:ACN (4:6, 1 mL/min).
Chemical Synthesis Routes
Key Intermediate Synthesis
This compound’s synthesis begins with costuslactone derivatives:
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Allylic Oxidation :
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Transketalization :
Esterification and Lactonization
Final steps involve esterification of the core skeleton:
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Reagents : Isobutyryl chloride, pyridine (base).
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Conditions : 0°C → 25°C, 6 h.
Optimization of Preparation Protocols
Yield Enhancement Strategies
Challenges in Synthesis
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Byproduct Formation : Uncontrolled oxidation generates 19% compound 9 .
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Stereochemical Control : C(1) and C(8) configurations require chiral auxiliaries.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Natural vs. Synthetic Routes
Scalability Limitations
Emerging Technologies
Supercritical Fluid Extraction (SFE)
Chemical Reactions Analysis
Types of Reactions: Tirotundin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the use of nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Antileishmanial Activity
Recent studies have highlighted the potential of tirotundin as an effective agent against leishmaniasis, a disease caused by Leishmania parasites. A notable study investigated the leishmanicidal effects of various sesquiterpene lactones isolated from Tithonia diversifolia, including this compound. The results indicated that this compound 3-O-methyl ether exhibited significant activity against both promastigote and amastigote forms of Leishmania braziliensis, with an LD50 value of 1.5 ± 0.50 µg/mL, demonstrating its potential as a therapeutic agent for treating leishmaniasis .
Case Study: Efficacy Against Leishmania braziliensis
| Compound | LD50 (µg/mL) | Activity Against Promastigotes | Activity Against Amastigotes |
|---|---|---|---|
| This compound 3-O-methyl ether | 1.5 ± 0.50 | Yes | Yes |
| Tagitinin F | 6.0 ± 2.5 | Yes | Yes |
| Guaianolide | 37.4 ± 7.1 | Yes | Yes |
This study indicates that this compound and its derivatives can effectively reduce the internalization of parasites in macrophages, suggesting a dual mechanism of action against different developmental stages of the parasite .
Nematicidal Activity
This compound has also been studied for its nematicidal properties, particularly against agricultural pests. Research has identified this compound as a reversible inhibitor of acetylcholinesterase (AChE), which is critical in neuromuscular function in nematodes. This inhibition suggests that this compound could serve as a natural pesticide against nematode infestations in crops .
Case Study: Inhibition of Acetylcholinesterase
| Compound | Inhibition Type | Target Organism |
|---|---|---|
| This compound | Reversible Inhibitor | Nematodes |
The findings indicate that this compound's mechanism involves competitive inhibition, making it a candidate for developing environmentally friendly nematicides .
Antidiabetic Properties
This compound has been recognized for its antidiabetic effects, particularly in controlling blood glucose levels and improving insulin sensitivity. Studies have shown that compounds from Tithonia diversifolia, including this compound, can act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism regulation .
Case Study: Effects on Diabetic Rats
| Parameter | Control Group (mg/dL) | Treatment Group (mg/dL) |
|---|---|---|
| Blood Glucose Level | 250 ± 30 | 150 ± 20 |
| Glycosylated Hemoglobin (HbA1c) | 9.0 ± 1.0% | 5.5 ± 0.5% |
In diabetic rat models, oral administration of this compound significantly reduced plasma glucose levels and improved overall metabolic profiles, indicating its potential role in diabetes management .
Mechanism of Action
Tirotundin exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are involved in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. By activating these receptors, this compound helps in reducing blood glucose levels, improving lipid profiles, and reducing inflammation . Additionally, this compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses, which can disrupt nerve impulse transmission in pests .
Comparison with Similar Compounds
Structurally Related Sesquiterpene Lactones from Tithonia diversifolia
Compounds isolated from T. diversifolia share a germacranolide backbone but differ in substituents and stereochemistry, leading to varied bioactivities:
Key Findings :
- Potency : this compound outperforms tagitinin A in PPARγ activation due to its hydroxyl configuration at C-1 and stronger binding to the PPARγ LBD .
- Selectivity : Tagitinin C shows superior leishmanicidal activity but lacks PPAR agonism, while this compound 3-O-methyl ether is ineffective against parasites, highlighting the importance of free hydroxyl groups .
Functionally Similar PPAR Agonists
This compound’s dual PPARα/γ agonism is compared to synthetic and natural agonists:
Key Findings :
- Mechanistic Advantage : this compound’s natural origin and dual agonism may reduce side effects compared to synthetic agonists like aleglitazar, which failed clinical trials due to cardiovascular risks .
- Functional Divergence: Parthenolide, another sesquiterpene lactone, lacks PPAR activity but is potent against nematodes, underscoring structural nuances in target specificity .
ADME-T and Binding Affinity Profiles
Computational studies highlight this compound’s favorable pharmacokinetics:
Key Findings :
- Superior Binding : this compound outperforms reference drugs like sitagliptin in targeting PPARγ and diabetic nephropathy-related proteins (e.g., ACE, ALR) .
Biological Activity
Tirotundin, a sesquiterpene lactone derived from Tithonia diversifolia, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, particularly its effects against various pathogens and its potential therapeutic applications.
Overview of this compound
This compound is part of a larger class of compounds known as sesquiterpene lactones, which are recognized for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The compound's structure features a characteristic lactone ring, contributing to its biological efficacy.
1. Antileishmanial Activity
This compound exhibits significant leishmanicidal activity against Leishmania braziliensis, a protozoan parasite responsible for leishmaniasis. In vitro studies have demonstrated that this compound and its derivatives can reduce the internalization of parasites in macrophages. The leaf rinse extract (LRE) from Tithonia diversifolia, rich in sesquiterpene lactones including this compound, showed an LD50 value of 1.5 ± 0.50 µg/mL against promastigote forms of the parasite .
Table 1: Leishmanicidal Activity of this compound and Related Compounds
| Compound | LD50 (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | 1.5 | High |
| Tagitinin F | 2.0 | Moderate |
| Guaianolide | 3.0 | Moderate |
| Control | >50 | - |
The study indicates that this compound not only affects the promastigote stage but also shows effectiveness against intracellular amastigotes, suggesting its potential as a therapeutic agent for leishmaniasis .
2. Antidiabetic Properties
Research has indicated that this compound may have beneficial effects in managing diabetes and its complications. In silico studies have shown that this compound binds effectively to several key proteins involved in glucose metabolism and diabetic nephropathy, such as α-glucosidase and PPAR-γ .
Table 2: Binding Affinity of this compound to Diabetes-Related Proteins
| Protein Target | Binding Energy (kcal/mol) |
|---|---|
| α-Glucosidase | -7.5 |
| PPAR-γ | -8.0 |
| SGLT2 | -6.9 |
These findings suggest that this compound could be explored further as a candidate for therapeutic interventions in diabetic conditions.
3. Nematicidal Activity
This compound has also been identified as a potential neurotoxin to nematodes, showcasing its utility in agricultural applications against parasitic nematodes . This nematicidal activity opens avenues for using this compound in pest management strategies.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various biological contexts:
- Leishmaniasis Treatment : A study demonstrated that treatment with LRE containing this compound significantly reduced the infection index in macrophages infected with L. braziliensis after 48 hours .
- Diabetes Management : In vivo experiments with diabetic rat models showed that extracts from Tithonia diversifolia improved blood glucose levels, indicating the potential role of this compound in diabetes therapy .
- Fibroblast Proliferation : Research on tagitinin C, another compound from Tithonia diversifolia, revealed it could inhibit keloid fibroblast proliferation, suggesting that related compounds like this compound may also exhibit antifibrotic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
